1,4-Dihydro-1,4-ethanoanthracene
Description
1,4-Dihydro-1,4-ethanoanthracene is a bicyclic aromatic hydrocarbon featuring a fused ethano bridge (a two-carbon bridge) spanning the 1,4-positions of the anthracene framework. Its IUPAC Preferred Name (PIN) is explicitly defined as "this compound" to emphasize the ethano bridge and the retained dihydro structure . This compound is distinct from fully hydrogenated derivatives (e.g., tetrahydroanthracenes) due to its partially unsaturated structure, which preserves some aromaticity while introducing strain from the ethano bridge. Its molecular formula is C₁₆H₁₄, with a molecular weight of 206.28 g/mol .
The ethano bridge imposes unique steric and electronic effects, influencing reactivity and stability. For instance, the bridge restricts free rotation, leading to distinct conformational preferences in chemical reactions. This structural rigidity makes it a valuable scaffold in materials science and organic synthesis, particularly for designing constrained π-systems .
Properties
CAS No. |
55431-80-6 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C16H14/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-5,7,9-12H,6,8H2 |
InChI Key |
DOOOTGSRXLETQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Dihydro-1,4-ethanoanthracene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . One common synthetic route includes the reaction of anthracene with ethylene in the presence of a catalyst under high pressure and temperature conditions . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Dihydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dihydro-1,4-ethanoanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-ethanoanthracene involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Table 1: Key Structural and Thermodynamic Comparisons
Key Findings :
- Ethano vs. Methano Bridges: Ethano bridges (C-C) introduce less strain than methano bridges (C-CH₂-C), but both reduce conformational flexibility. Methano-bridged derivatives like 9,10-dimethoxy-1,4-methanoanthracene exhibit higher thermal stability due to additional substituents .
- Substituent Effects: Oxygen-containing groups (e.g., quinones, methoxy) significantly alter properties. For example, 1,4-Dihydro-9,10-anthracenedione (C₁₄H₁₀O₂) has a molecular weight of 210.23 g/mol and is redox-active, unlike the purely hydrocarbon this compound .
Table 2: Reactivity Comparison
Key Findings :
- Halogenation: The ethano bridge in this compound directs electrophilic substitution to bridgehead positions, contrasting with PCBs, which undergo polychlorination .
- Cycloaddition: The strained ethano bridge enhances dienophile character, enabling Diels-Alder reactions to form polycyclic adducts, as demonstrated in the synthesis of pyrroloanthracenediones .
Thermodynamic and Spectral Properties
Table 3: Thermodynamic and Spectral Data
Key Findings :
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